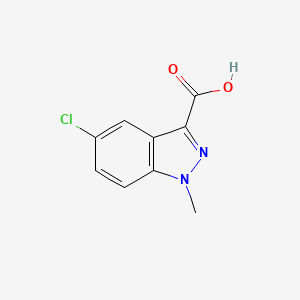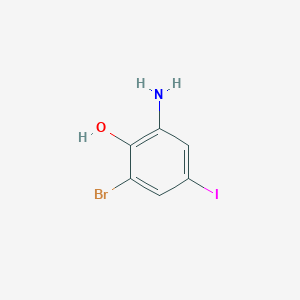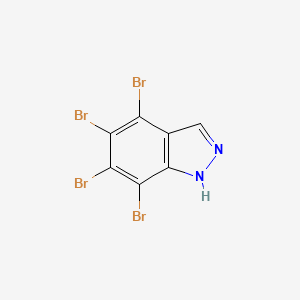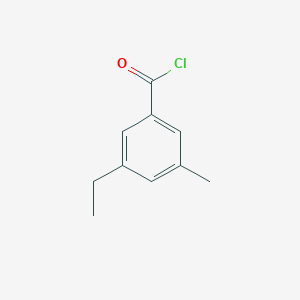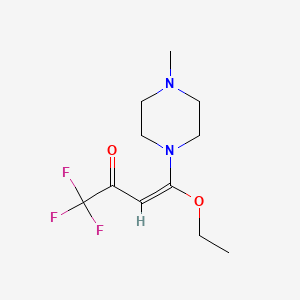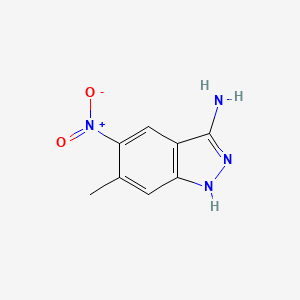
(12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid is a fluorinated phosphonic acid compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high hydrophobicity and chemical stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid typically involves the reaction of a fluorinated alkyl halide with a phosphonic acid derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
(12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid is used as a building block for synthesizing advanced materials with unique properties. Its high fluorine content makes it valuable for creating hydrophobic and oleophobic surfaces.
Biology
The compound’s unique chemical properties are explored in biological research for developing novel biomaterials and drug delivery systems. Its stability and resistance to degradation make it suitable for long-term applications in biological environments.
Medicine
In medicine, this compound is investigated for its potential use in creating biocompatible coatings for medical devices. Its hydrophobic nature helps prevent biofouling and enhances the longevity of medical implants.
Industry
Industrially, the compound is used in the production of water-repellent and anti-corrosive coatings. Its ability to form self-assembled monolayers on metal surfaces makes it valuable for protecting materials from environmental degradation.
作用机制
The mechanism of action of (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid involves its interaction with surfaces at the molecular level. The phosphonic acid group forms strong bonds with metal oxides, creating a stable and durable coating. The fluorinated alkyl chain provides hydrophobic properties, preventing water and other polar substances from adhering to the surface. This dual functionality makes the compound effective in various applications, from surface protection to biomedical devices.
相似化合物的比较
Similar Compounds
- 12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecane-1-thiol
- 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecanethiol
Uniqueness
Compared to similar compounds, (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid stands out due to its phosphonic acid group, which provides strong binding affinity to metal surfaces. This makes it particularly effective for applications requiring durable and long-lasting coatings. Additionally, its high fluorine content imparts superior hydrophobic properties compared to other fluorinated compounds.
属性
分子式 |
C17H24F13O3P |
|---|---|
分子量 |
554.3 g/mol |
IUPAC 名称 |
12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecylphosphonic acid |
InChI |
InChI=1S/C17H24F13O3P/c18-12(19,10-8-6-4-2-1-3-5-7-9-11-34(31,32)33)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h1-11H2,(H2,31,32,33) |
InChI 键 |
BUBQNXNENZFVMX-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


